BenchChemオンラインストアへようこそ!

PRX933 hydrochloride

Receptor selectivity 5-HT2C agonism Functional potency

PRX933 hydrochloride is the only 5-HT2C agonist patented for acute hypertension. 590× 5-HT2C/5-HT2A selectivity minimizes off-target effects. Structurally distinct pyrazine core bypasses benzazepine patents. No DEA scheduling, unrestricted procurement. Ideal for cardiovascular, neuroscience research. ≥98% purity.

Molecular Formula C16H22ClN5O2
Molecular Weight 351.8 g/mol
Cat. No. B8069011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRX933 hydrochloride
Molecular FormulaC16H22ClN5O2
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=NC=CN=C2OCCOC3=CN=CC=C3.Cl
InChIInChI=1S/C16H21N5O2.ClH/c1-13-11-18-7-8-21(13)15-16(20-6-5-19-15)23-10-9-22-14-3-2-4-17-12-14;/h2-6,12-13,18H,7-11H2,1H3;1H/t13-;/m1./s1
InChIKeySAQDAMABRIBIHR-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRX933 Hydrochloride: 5-HT2C Receptor Agonist for Obesity, Glaucoma, and Hypertension Research


PRX933 hydrochloride (also known as GW876167, BVT-933, or ALT-933; CAS 639029-42-8) is a synthetic small molecule that functions as a selective agonist at the serotonin 5-HT2C receptor . The compound was originally developed for the treatment of obesity and glaucoma, reaching Phase 2 clinical trials for obesity by 2002 before development was discontinued [1]. More recent patent filings have identified PRX933 for a distinct therapeutic application: the acute treatment of hypertension, a cardiovascular indication that diverges from the metabolic focus of other 5-HT2C agonists in its class [2]. PRX933 hydrochloride is supplied as a solid powder with purity ≥98%, molecular weight 351.83 g/mol, and formula C₁₆H₂₂ClN₅O₂ .

Why PRX933 Hydrochloride Cannot Be Interchanged with Generic 5-HT2C Agonists


Generic substitution among 5-HT2C receptor agonists is scientifically unsound due to fundamental differences in receptor selectivity profiles across the 5-HT2 subtype family (5-HT2A, 5-HT2B, 5-HT2C), divergent therapeutic indication landscapes, and distinct chemical structure–activity relationships [1]. Within the 5-HT2 receptor subfamily, agonists vary substantially in their relative potency at 5-HT2A, 5-HT2B, and 5-HT2C subtypes; this selectivity ratio has direct implications for both therapeutic utility and safety liabilities, particularly regarding 5-HT2B-mediated cardiac valvulopathy risk and 5-HT2A-mediated central nervous system effects [2]. Furthermore, while many 5-HT2C agonists such as lorcaserin are positioned for chronic weight management, PRX933 has been specifically claimed for acute hypertension treatment, a cardiovascular application requiring distinct pharmacological and safety considerations that render it non-interchangeable with weight-loss agents in research settings [3].

Quantitative Differentiation Evidence for PRX933 Hydrochloride: Selectivity and Application Profiles


PRX933 Demonstrates 3 Orders of Magnitude Functional Selectivity for 5-HT2C over 5-HT2A Receptors

PRX933 exhibits pEC₅₀ values of 9.96 at human 5-HT2C, 7.19 at human 5-HT2B, and 6.81 at human 5-HT2A receptors, corresponding to functional selectivity ratios of approximately 590-fold for 5-HT2C over 5-HT2A and 590-fold for 5-HT2C over 5-HT2B [1]. In comparison, lorcaserin, a clinically approved 5-HT2C agonist for weight management, demonstrates approximately 104-fold functional selectivity for 5-HT2C over 5-HT2A (EC₅₀ 9 nM vs. 938 nM), with 5-HT2B selectivity data not uniformly reported across sources [2]. The markedly higher 5-HT2C/5-HT2A selectivity ratio of PRX933 relative to lorcaserin is a quantifiable distinction that may influence experimental outcomes in studies where 5-HT2A receptor activation is confounding.

Receptor selectivity 5-HT2C agonism Functional potency

Therapeutic Indication Divergence: Hypertension vs. Obesity Positioning

Patent WO 2014140631 A1 explicitly claims PRX933 for use in the acute treatment of hypertension, defining the therapeutic context as a systolic/diastolic blood pressure greater than 140/90 mmHg requiring intervention [1]. This cardiovascular indication stands in marked contrast to lorcaserin, which received regulatory approval exclusively as an adjunct to a reduced-calorie diet and increased physical activity for chronic weight management in adults with BMI ≥30 or BMI ≥27 with weight-related comorbidities [2]. No other major 5-HT2C agonist in the research pipeline carries an explicit hypertension indication claim in patent literature; agents such as YM348 (Ki 0.89 nM at 5-HT2C) are positioned for obesity research [3], while vabicaserin (EC₅₀ 8 nM at 5-HT2C) has been investigated for schizophrenia .

Hypertension Cardiovascular pharmacology Indication differentiation

Clinical Development Termination Status: Availability for Basic Research Without Regulatory Constraints

PRX933 reached Phase 2 clinical trials for obesity by 2002 prior to the discontinuation of its development, with no recent development activity reported by 2012 [1]. Lorcaserin, by contrast, completed Phase 3 clinical trials, received FDA approval in 2012, and was subsequently withdrawn from the U.S. market in 2020 due to post-marketing safety concerns regarding increased cancer risk [2]. The discontinued clinical status of PRX933 renders it available exclusively as a research-use-only compound without the controlled substance scheduling, prescription requirements, or DEA regulatory constraints that apply to approved pharmaceutical agents . Among comparator 5-HT2C agonists, WAY-161503 (Ki 4 nM, EC₅₀ 12 nM) remains a research tool compound with no clinical advancement [3], while YM348 and vabicaserin also failed to achieve market approval.

Discontinued development Research tool compound Phase 2

Distinct Chemical Structure and Core Scaffold Differentiation from Lorcaserin

PRX933 possesses a pyrazine core scaffold with the molecular structure 2-[(2R)-2-methylpiperazin-1-yl]-3-(2-pyridin-3-yloxyethoxy)pyrazine (free base molecular weight 315.38 g/mol; hydrochloride salt 351.83 g/mol) [1]. Lorcaserin, in contrast, is based on a benzazepine scaffold: (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine [2]. This fundamental scaffold divergence translates to distinct physicochemical properties, including different logP values, hydrogen bonding capacity, and metabolic stability profiles. Within the 5-HT2C agonist landscape, pyrazine-based compounds such as PRX933 represent a structurally distinct chemotype from the benzazepine class (lorcaserin) and the indole-based agonists, providing researchers with an alternative chemical starting point for structure–activity relationship studies .

Chemical structure Scaffold divergence Medicinal chemistry

Orally Bioavailable Research Tool with Established Preclinical Dosing Parameters

PRX933 is an orally administered compound, with the oral route of administration documented in its clinical development program for obesity [1]. Patent WO 2014140631 A1 further specifies that PRX933 can be formulated for oral delivery in the context of hypertension treatment, implying sufficient oral bioavailability to achieve therapeutic plasma concentrations [2]. In comparison, several 5-HT2C agonists in the research pipeline, including certain WAY-series compounds, have limited oral bioavailability that constrains their utility in chronic in vivo studies. Lorcaserin, while also orally bioavailable with a twice-daily dosing regimen in humans, is subject to controlled substance scheduling that restricts research procurement [3].

Oral bioavailability Preclinical dosing In vivo pharmacology

Optimal Research Applications for PRX933 Hydrochloride Based on Quantitative Differentiation Evidence


Acute Hypertension Research Requiring Selective 5-HT2C Activation

PRX933 hydrochloride is the only 5-HT2C agonist with an explicit patent claim for the acute treatment of hypertension, defined as systolic/diastolic blood pressure greater than 140/90 mmHg [6]. Researchers investigating central serotonergic regulation of blood pressure, the role of 5-HT2C receptors in cardiovascular homeostasis, or the development of novel antihypertensive agents should prioritize PRX933 over generic 5-HT2C agonists such as lorcaserin (indicated for weight management) or vabicaserin (investigated for schizophrenia). The compound's oral bioavailability enables chronic dosing paradigms in rodent models of hypertension .

Neuroscience Studies Requiring Minimized 5-HT2A Off-Target Confounding

PRX933's functional selectivity profile (pEC₅₀ 9.96 at 5-HT2C, 6.81 at 5-HT2A; ~590-fold selectivity) [6] makes it a superior tool compound for experiments where 5-HT2A receptor activation would confound interpretation. 5-HT2A agonism is associated with hallucinogenic effects, head-twitch responses in rodents, and altered cortical activity. In contrast, lorcaserin demonstrates only ~104-fold selectivity for 5-HT2C over 5-HT2A , resulting in greater residual 5-HT2A activation at therapeutic concentrations. Researchers studying 5-HT2C-mediated effects on appetite, cognition, anxiety, or motivated behavior should select PRX933 to minimize 5-HT2A-mediated noise in their experimental readouts.

Structure–Activity Relationship (SAR) Studies Requiring a Pyrazine Scaffold

PRX933's pyrazine core scaffold provides a structurally orthogonal chemotype relative to the benzazepine-based 5-HT2C agonists such as lorcaserin [6]. Medicinal chemists engaged in scaffold-hopping exercises, lead optimization programs, or intellectual property diversification efforts can utilize PRX933 as a starting point for designing novel 5-HT2C agonists that circumvent existing benzazepine composition-of-matter patents. The compound's defined synthetic route and commercial availability facilitate rapid analog synthesis and SAR exploration .

Unrestricted Academic Research Without Controlled Substance Licensing

PRX933's discontinued clinical development status (Phase 2 terminated) [6] renders it available exclusively for research use without the DEA controlled substance scheduling, prescription requirements, or patient-use restrictions that govern procurement of approved pharmaceutical 5-HT2C agonists such as lorcaserin . Academic laboratories, core facilities, and contract research organizations that lack the infrastructure or licensing for controlled substance handling can obtain PRX933 through standard research chemical supply channels, facilitating broader access to 5-HT2C pharmacology studies. This procurement advantage is particularly relevant for institutions with limited regulatory compliance resources or international research collaborations navigating cross-border controlled substance restrictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRX933 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.